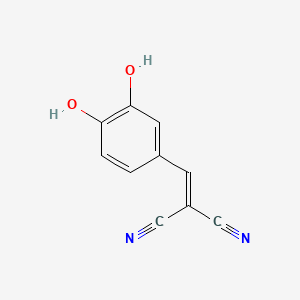

Tyrphostin 23

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tyrphostin 23 protein tyrosine kinase inhibitor mechanism of action

Core Mechanism of Action and Targets

The table below summarizes the primary molecular interactions and cellular effects of Tyrphostin 23.

| Target / Process | Effect of this compound | Key Experimental Metrics |

|---|---|---|

| EGFR Kinase [1] | Inhibition | IC₅₀: 35 μM (cell assay); Kᵢ: 11 μM |

| AP-2 Adaptor Complex (μ2 subunit) [2] [3] | Disruption of YXXΦ motif interaction, inhibiting clathrin-mediated endocytosis | Inhibits internalization of transferrin receptor; no effect on endocytic morphology |

| Glycolytic Flux [4] | Stimulation of lactate production | Doubles glucose consumption & lactate release (100 μM, 2h) in primary rat astrocytes |

| Genomic Stability [5] | Induction of sister chromatid exchanges; chromosomal aberrations in transformed cells | Effects in S phase; more pronounced in transformed (CHO-K1) vs. primary (CHE) cell lines |

Detailed Experimental Insights

For researchers looking to validate or build upon these findings, here is a summary of key experimental approaches and conditions used in the cited studies.

| Study Focus | Experimental Model | Key Methodologies | Critical Conditions & Controls |

|---|---|---|---|

| Endocytosis Inhibition [2] [3] | Heb7a cells | Internalization assay of ¹²⁵I-transferrin; Molecular modeling of A23/mu2 interaction. | Used control tyrphostins (kinase inhibitors that do not disrupt YXXΦ/μ2 interaction); confirmed no effect on endocytic pathway morphology. |

| Genotoxic Effects [5] | CHO-K1 (transformed) and CHE (primary embryonic) Chinese hamster cell lines | Analysis of sister chromatid exchange (SCE) and chromosomal aberrations. | Treatment during S phase; compared effects between transformed and primary cell lines to indicate specificity. |

| Metabolic Effects [4] | Cultured primary rat astrocytes | Measurement of extracellular glucose and lactate levels to calculate glycolytic flux. | Reversibility test (compound removal); specificity control (other endocytosis inhibitors, structurally related Tyrphostin 25); used vanadate (phosphatase inhibitor) to probe mechanism. |

Pathway and Experimental Workflow Diagrams

To help visualize the mechanistic pathways and experimental logic, the following diagrams are provided.

Signaling Pathways Affected by this compound

This compound inhibits EGFR signaling and clathrin-mediated endocytosis.

Experimental Workflow for Metabolic Impact

Experimental workflow for assessing this compound's metabolic impact in astrocytes.

References

- 1. This compound (Tyrphostin A23) | EGFR Inhibitor [medchemexpress.com]

- 2. Tyrphostin A23 inhibits internalization of the transferrin ... [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin A23 Inhibits Internalization of the Transferrin ... [sciencedirect.com]

- 4. The Protein Tyrosine Kinase Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Clastogenic effects of two tyrosine kinase inhibitors, ... [pubmed.ncbi.nlm.nih.gov]

Tyrphostins in EGFR Research: A Comparative Overview

Tyrphostins are a class of synthetic compounds known for their tyrosine kinase inhibitory activity. The table below summarizes key experimental data for several tyrphostins related to EGFR signaling research.

| Compound Name | Primary Target(s) | Key Experimental Findings | Cellular Models Used | Citations |

|---|

| Tyrphostin A9 (AG17) | EGFR, VEGFR-2, PDGFR [1] | • Induced apoptosis via increased caspase-3 activity. • Inhibited EGFR & VEGFR-2 at nanomolar concentrations. • Selective activity against KRAS-mutant HCT-116 cells. [1] | HCT-116 (CRC), HT-29 (CRC) [1] | [1] | | Tyrphostin AG1478 | EGFR [2] [3] | • Blocked hypoxia-induced EGFR activation & cell migration. • Increased resistance markers (MRP-1, PD-L1, CD73) in GB cells. [3] | HNSCC cell lines, U251-MG (GB) [2] [3] | [2] [3] | | Tyrphostin AG490 | EGFR, JAK2/3, Stat-3 [4] | Widely used as a reference tyrosine kinase inhibitor in research. [4] | N/A | [4] | | RG13022 derivative (1a) | EGFR [1] | Showed higher anticancer activity than its parent compound RG13022. [1] | HCT-116 (CRC), HT-29 (CRC) [1] | [1] |

The EGFR Signaling Pathway: A Core Research Framework

Understanding the EGFR pathway is crucial for studying tyrphostin mechanisms. The pathway features a bow-tie (or hourglass) structure, a hallmark of robust biological systems, with diverse inputs converging on a core set of signaling molecules that lead to diverse cellular outputs [5].

Overview of the core EGFR signaling pathway and its key downstream effects. [6] [5] [7]

Activation of the EGFR pathway occurs through a defined sequence [6] [7]:

- Ligand Binding: A growth factor (e.g., EGF, TGF-α) binds to the extracellular domain of EGFR.

- Dimerization & Autophosphorylation: The receptor forms a dimer (homo- or hetero-dimer with other ErbB members), leading to activation of its intracellular tyrosine kinase (TK) domain and autophosphorylation.

- Signal Transduction: The phosphorylated tyrosine residues serve as docking sites for adaptor proteins, initiating key downstream cascades like RAS-RAF-MEK-ERK/MAPK (proliferation) and PI3K-AKT-mTOR (survival) [7].

Experimental Protocols for EGFR Inhibition Research

The methodologies below, adapted from recent studies, provide a framework for evaluating tyrphostin effects.

1. Cell Viability and Cytotoxicity Assay (MTT/MTS) [1] [2] This colorimetric assay measures the metabolic activity of cells as a proxy for viability and proliferation.

- Procedure: Seed cells (e.g., 1×10⁴ cells/well in a 96-well plate) and culture for 24 hours. Treat with a concentration series of the tyrphostin compound (e.g., 0.03-100 µM) for 72 hours. Add MTT or MTS reagent and incubate for 3-4 hours to allow formazan crystal formation. Dissolve crystals and measure absorbance at 570 nm (MTT) or 490 nm (MTS). Calculate the half-maximal inhibitory concentration (IC₅₀).

2. Investigating Apoptosis Mechanisms (qRT-PCR for Apoptotic Genes) [1] This protocol assesses changes in the expression of key apoptosis-related genes.

- Procedure: Culture cells (e.g., 6×10⁵ in a 60-mm dish) and treat with the tyrphostin at its IC₅₀ concentration for 72 hours. Extract total RNA using a commercial kit. Perform quantitative real-time PCR (qRT-PCR) using specific primers for genes like Caspase-3, Caspase-8, MEK1, and MEK2. Analyze the data using the ΔΔCt method to determine fold changes in mRNA expression relative to untreated controls.

3. Cell Migration Assay (Wound Healing) [2] This method evaluates the compound's effect on cell motility, a key cancer phenotype.

- Procedure: Grow cells to near confluency in a 6-well plate. Create a uniform "wound" streak in the cell monolayer using a sterile pipette tip. Wash cells to remove debris and add fresh medium containing the tyrphostin. Place the plate under normoxic or hypoxic conditions and monitor wound closure over time using microscopy. Image the wound at 0, 24, and 48 hours to quantify the migration rate.

Research Context and Future Directions

- Overcoming Drug Resistance: Research into tyrphostins is relevant in the context of overcoming resistance to clinical EGFR inhibitors (e.g., Osimertinib). Resistance mechanisms include the T790M and C797S mutations in EGFR, as well as activation of alternative pathways like MET [8] [7].

- Exploring Combination Therapies: Current research explores combination therapies to overcome resistance. For example, one study combined the tyrphostin AG1478 with a CD73 inhibitor to target compensatory resistance mechanisms in glioblastoma cells [3].

- Note on Tyrphostin 23: While the specific data on "this compound" was not available in the searched literature, the properties and experimental data of the closely related tyrphostins presented (A9, AG1478, AG490) provide a strong and relevant foundation for your research, as compounds within this family often share structural and functional characteristics.

References

- 1. Effects of Tyrphostin A9 and Structurally Related ... [mdpi.com]

- 2. HIF-2α-mediated activation of the epidermal growth factor ... [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the impact of CD73 inhibition on overcoming anti ... [pmc.ncbi.nlm.nih.gov]

- 4. EGFR | Inhibitors [medchemexpress.com]

- 5. A comprehensive pathway map of epidermal growth factor ... [pmc.ncbi.nlm.nih.gov]

- 6. EGFR: New Insights on Its Activation and Mutation in Tumor ... [pmc.ncbi.nlm.nih.gov]

- 7. EGFR inhibitors across generations: Progress, challenges, ... [sciencedirect.com]

- 8. Endothelial PAS domain-containing protein 1 confers TKI ... [pmc.ncbi.nlm.nih.gov]

Core Experimental Findings on T23 and Astrocyte Glycolysis

The table below summarizes the key quantitative findings from pivotal studies investigating the effects of T23 on astrocyte metabolism.

| Parameter | Observed Effect of T23 | Experimental Model | Citation |

|---|---|---|---|

| Glucose Consumption | Doubled (100 µM, 2-4 hours) | Primary rat astrocytes | [1] [2] [3] |

| Lactate Production | Doubled (100 µM, 2-4 hours) | Primary rat astrocytes | [1] [2] [3] |

| Cell Viability & Morphology | Not affected (up to 200-300 µM, 4 hours) | Primary rat astrocytes | [1] [2] |

| Effect Reversibility | Fully reversible upon T23 removal | Primary rat astrocytes | [1] [2] |

| Specificity | Effect not seen with Tyrphostin 25 (structurally related inhibitor) | Primary rat astrocytes | [1] [2] |

| TCA Cycle Activity | Strongly accelerated ¹³C-labeling of intermediates (glutamate, glutamine, aspartate) | Primary rat astrocytes with [U-¹³C]glucose | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

Protocol: Acute Effect on Glycolytic Flux

This method is adapted from studies that quantified changes in glucose consumption and lactate release [1] [2] [3].

- Cell Culture: Use cultured primary astrocytes prepared from the cerebral cortex of newborn rats. Culture cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum.

- Treatment:

- Compound: Tyrphostin 23 (T23), dissolved in DMSO. Use a final concentration of 100 µM for maximal effect.

- Control: Include a control with the vehicle (DMSO) only and a control with the structurally related, but inactive, Tyrphostin 25 (100 µM) to demonstrate specificity.

- Duration: Incubate cells with T23 for 2 to 4 hours.

- Measurements:

- Glucose Consumption: Measure the amount of D-glucose in the culture medium before and after the incubation period using an enzymatic, photometric assay.

- Lactate Production: Measure the amount of L-lactate in the culture medium after the incubation period using an enzymatic, photometric assay.

- Cell Viability: Assess cell viability by measuring the extracellular activity of the cytosolic enzyme lactate dehydrogenase (LDH). No increase in LDH activity indicates no acute compromise to cell membrane integrity.

Protocol: Investigating Mitochondrial Metabolism

This protocol from a later study investigates the impact of T23 on the tricarboxylic acid (TCA) cycle [4].

- Cell Culture & Treatment: Use cultured primary astrocytes as described above. Incubate cells for 2 hours with 100 µM T23 in the presence of [U-¹³C]glucose (a stable isotope tracer).

- Metabolite Analysis:

- After incubation, extract metabolites from the cells using ethanol.

- Derivatize the extracted amino acids and TCA cycle intermediates.

- Analyze the ¹³C-labeling patterns in metabolites like glutamate, glutamine, and aspartate using Gas Chromatography-Mass Spectrometry (GC-MS). The increased ¹³C incorporation reveals an accelerated flux of glucose-derived carbon through the TCA cycle.

Proposed Mechanism of Action

The exact molecular target of T23 in this context is not fully elucidated, but key experimental evidence points to the following mechanism. The diagram below illustrates the proposed pathway and key experimental evidence.

Proposed pathway for T23-induced stimulation of astrocyte glycolysis, based on experimental evidence.

Biological Context and Comparison with Other Astrocytes

It is important to note that the metabolic response of astrocytes can vary by brain region. Recent research highlights that hypothalamic astrocytes intrinsically exhibit a stronger glycolytic phenotype than cortical astrocytes and modulate lactate production in response to glucose levels via an AMPK sensor, rather than in response to glutamate as cortical astrocytes do [5]. This suggests that the potent effects of T23 were characterized in a model (cortical astrocytes) that may have significant regional differences.

References

- 1. Acute stimulation of glycolytic flux in cultured primary astrocytes by... [springerplus.springeropen.com]

- 2. The Protein Tyrosine Kinase Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Protein Tyrosine Kinase Inhibitor Tyrphostin Strongly... 23 [link.springer.com]

- 4. The tricarboxylic acid cycle activity in cultured primary ... [sciencedirect.com]

- 5. Hypothalamic Astrocytes Exhibit Glycolytic Features Making ... [pmc.ncbi.nlm.nih.gov]

Tyrphostin 23 Effects on Cell Proliferation and Migration: Technical Guide for Researchers

Introduction and Molecular Mechanisms of Action

Tyrphostin 23 (also known as Tyrphostin A23, RG-50810, or AG 18) is a protein tyrosine kinase inhibitor belonging to the tyrphostin family of synthetic compounds that specifically target tyrosine kinase domains without competing for ATP binding sites. This compound demonstrates potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 35 μM and a Kᵢ of 11 μM in enzymatic assays [1]. Unlike many conventional kinase inhibitors that target the ATP-binding pocket, tyrphostins like this compound exhibit enhanced specificity for particular tyrosine kinases, resulting in reduced cytotoxicity compared to traditional chemotherapeutic agents while maintaining effective anti-proliferative properties [2].

The molecular mechanism of this compound extends beyond canonical kinase inhibition to include modulation of intracellular trafficking. Research has demonstrated that this compound specifically inhibits the interaction between YXXΦ motifs (tyrosine-containing sorting signals) and the μ₂ subunit of the AP-2 adaptor complex, thereby disrupting clathrin-mediated endocytosis [3]. This unique dual mechanism—affecting both kinase signaling and membrane trafficking—underlies the diverse cellular effects observed across different experimental systems. Structural analyses through molecular modeling have confirmed that this compound effectively occupies the tyrosine-binding pocket in the μ₂ subunit, providing a structural basis for its inhibition of YXXΦ motif/μ₂ interactions and consequent impairment of receptor internalization, particularly impacting transferrin receptor endocytosis [3].

Cellular Effects and Functional Outcomes

Comprehensive Effects on Cell Proliferation, Migration, and Metabolism

The effects of this compound on cellular processes vary significantly depending on cell type, concentration, and exposure duration. The compound demonstrates differential cytotoxicity between transformed and primary cells, with more pronounced effects on proliferating cancer cells. In pancreatic cancer models, this compound effectively inhibited EGF and serum-stimulated DNA synthesis across multiple human pancreatic cancer cell lines (MiaPaCa-2, Panc-1, and CAV) [4]. This anti-proliferative effect appears to be at least partially reversible upon removal, suggesting a cytostatic rather than directly cytotoxic mechanism in some cellular contexts.

Research has revealed that this compound exhibits cell type-specific responses regarding genotoxicity. In transformed CHO-K1 cells, this compound induced chromosomal aberrations specifically when treatment occurred during the S phase of the cell cycle, while primary embryonic Chinese hamster (CHE) cells showed no such clastogenic effects under identical conditions [2]. This differential effect suggests that cells with pre-existing deficits in cell cycle control mechanisms are more vulnerable to this compound-induced genotoxicity, highlighting its potential therapeutic window where transformed cells might be selectively targeted. Both cell types, however, demonstrated increased sister chromatid exchange frequency following treatment, indicating that this compound does interact with genetic material across different cellular contexts [2].

Beyond its direct anti-proliferative effects, this compound significantly impacts cellular metabolism, particularly in non-transformed cells. In cultured primary rat astrocytes, this compound (100 μM) stimulated a rapid, time-dependent increase in glycolytic flux, doubling both glucose consumption and lactate production within 2 hours of exposure [5]. This metabolic effect was reversible upon compound removal and not observed with other tyrphostin analogs (Tyrphostin 25) or standard endocytosis inhibitors, suggesting a specific mechanism unrelated to its kinase inhibitory properties. The stimulation was completely abolished by the phosphatase inhibitor vanadate in a concentration-dependent manner, indicating involvement of phosphorylation/dephosphorylation equilibrium in regulating astrocytic glycolysis [5].

Table 1: Concentration-Dependent Effects of this compound on Various Cell Types

| Cell Type | Proliferation Effects | Migration/Invasion Effects | Other Effects | Effective Concentration |

|---|---|---|---|---|

| Pancreatic cancer cells (MiaPaCa-2, Panc-1, CAV) | Inhibition of EGF and serum-stimulated DNA synthesis | Information not available in search results | Reversible growth inhibition | Varies by cell line [4] |

| Transformed CHO-K1 cells | Information not available in search results | Information not available in search results | S phase-dependent chromosomal aberrations; Increased sister chromatid exchange | Treatment during S phase [2] |

| Primary embryonic Chinese hamster (CHE) cells | Information not available in search results | Information not available in search results | No chromosomal aberrations; Increased sister chromatid exchange | Same as CHO-K1 cells [2] |

| Primary rat astrocytes | No acute effect on viability | Information not available in search results | Doubled glycolytic lactate production | 100 μM for 2 hours [5] |

| Rabbit platelets | Information not available in search results | Information not available in search results | Inhibited zooxanthellatoxin-A-induced aggregation | 500 μM [6] |

Effects on Cell Migration and Signaling Pathways

This compound demonstrates significant effects on intracellular signaling pathways that regulate cell migration and cytoskeletal organization. In rabbit platelet models, this compound (500 μM) effectively inhibited zooxanthellatoxin-A-induced platelet aggregation, establishing the importance of tyrosine phosphorylation in this process [6]. Mechanistic studies revealed that this compound selectively blocks phosphorylation of p42 MAPK without affecting p38 MAPK phosphorylation, demonstrating its isoform-specific regulation of MAP kinase signaling pathways [6]. This selective inhibition suggests that this compound may differentially affect signaling modules based on their composition and activation mechanisms.

The compound's impact on cytoskeletal reorganization and migration-related signaling is further evidenced by its inhibition of endothelial cell functions. Though the exact molecular targets vary by cell type, the consistent theme across studies is this compound's ability to disrupt signal transduction pathways critical for cell motility and adhesion processes. The inhibition of YXXΦ motif interactions with adaptor protein complexes likely contributes to these anti-migratory effects by impairing the recycling of motility-related receptors and adhesion molecules [3].

Table 2: this compound Effects on Specific Molecular Targets and Pathways

| Target/Pathway | Effect | Experimental System | Functional Outcome |

|---|---|---|---|

| EGFR tyrosine kinase | Inhibition (IC₅₀ = 35 μM) | Enzyme assay | Reduced proliferation in EGFR-dependent cancers [1] |

| YXXΦ motif/μ₂ subunit interaction | Inhibition | In vitro and yeast two-hybrid assays | Impaired clathrin-mediated endocytosis [3] |

| p42 MAPK phosphorylation | Blocked | Rabbit platelets | Inhibition of zooxanthellatoxin-A-induced aggregation [6] |

| p38 MAPK phosphorylation | No effect | Rabbit platelets | Selective pathway inhibition [6] |

| Glycolytic flux | Stimulation | Primary rat astrocytes | Doubled lactate production [5] |

| Sister chromatid exchange | Increased | CHO-K1 and CHE cells | Elevated genetic recombination [2] |

Quantitative Data Summary

Table 3: Key Experimental Parameters for this compound Studies

| Experimental Approach | Key Parameters Measured | Detection Method | Relevant Controls |

|---|---|---|---|

| Cell viability/proliferation assays | DNA synthesis, cell counts, metabolic activity | ³H-thymidine incorporation, CellTiter-Glo assay, direct counting | Untreated cells, vehicle controls, growth factor stimulation [4] |

| Metabolic studies | Glucose consumption, lactate production | Enzymatic assays, metabolic flux analysis | Baseline measurements, compound solvent controls [5] |

| Genotoxicity assessment | Chromosomal aberrations, sister chromatid exchanges | Microscopic analysis of chromosome spreads | Untreated cells, phase-specific synchronization [2] |

| Signaling pathway analysis | Protein phosphorylation, kinase activity | Western blotting, immunoprecipitation, kinase assays | Phospho-specific antibodies, pathway activators [6] |

| Endocytosis assays | Receptor internalization, membrane trafficking | Radiolabeled transferrin uptake, fluorescence microscopy | Untreated cells, trafficking inhibitors [3] |

Detailed Experimental Protocols and Methodologies

Cell Proliferation and Viability Assessment

Protocol for Cell Viability Assay Using CellTiter-Glo The CellTiter-Glo Luminescent Cell Viability Assay provides a sensitive method for determining the number of viable cells in culture based on quantitation of ATP presence. Cells should be seeded in 96-well plates at optimal density (e.g., 1-5×10³ cells/well for most tumor lines) and allowed to attach for 24 hours. Prepare this compound working concentrations (typically 0.3125-20 μM) in complete culture medium, with DMSO concentration normalized across all treatments (not exceeding 0.1%). Following 24-72 hours of treatment, equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes. Add equal volume of reagent to each well, mix for 2 minutes on an orbital shaker, and allow stable signal development for 10 minutes before recording luminescence. Include vehicle controls (DMSO only) and positive controls (e.g., staurosporine for cytotoxicity) in each experiment. Normalize treatment values to untreated controls to calculate percentage viability [7].

DNA Synthesis Measurement via ³H-Thymidine Incorporation For assessment of DNA synthesis as a proliferation indicator, seed cells in 24-well or 96-well plates and culture until 60-70% confluent. Serum-starve cells for 24 hours to synchronize in G₀/G₁ phase, then stimulate with appropriate mitogens (EGF, serum, etc.) concurrently with this compound treatment. After 18-22 hours, pulse cells with ³H-thymidine (0.5-1 μCi/well) for 4-6 hours. Terminate incorporation by washing with cold PBS, fix with cold trichloroacetic acid (10% for 15 minutes), and solubilize incorporated radioactivity with 0.1N NaOH/1% SDS. Transfer lysates to scintillation vials, add scintillation fluid, and count in a β-counter. Calculate percentage inhibition relative to mitogen-stimulated controls without inhibitor [4].

Cell Migration and Invasion Analysis

Transwell Migration Assay Protocol Cell migration capacity can be quantitatively assessed using Transwell (Boyden chamber) assays. For invasion measurements, coat the upper surface of polycarbonate membranes (8 μm pore size) with Matrigel (100 μg/mL) and allow to polymerize for 1 hour at 37°C. Prepare cell suspension (1×10⁶ cells/mL) in serum-free medium containing appropriate concentrations of this compound. Add cell suspension to upper chambers and place in 24-well plates containing chemoattractant medium (e.g., with 10% FBS) in lower chambers. Incubate for 6-24 hours at 37°C (duration depends on cell type motility). Following incubation, remove non-migrated cells from upper membrane surface with cotton swabs. Fix migrated cells on lower membrane surface with methanol (10 minutes) and stain with 0.1% crystal violet (20 minutes). Capture images of migrated cells under microscope, then extract dye with 10% acetic acid and measure absorbance at 595 nm. Normalize values to untreated controls to determine percentage migration inhibition [7].

Molecular Mechanism Elucidation

Receptor Internalization Assay To assess this compound effects on clathrin-mediated endocytosis, perform transferrin internalization assays. Grow cells on glass coverslips to 70-80% confluence and pre-treat with this compound (10-100 μM) or vehicle control for 30-60 minutes. Incubate with Alexa Fluor 488-conjugated transferrin (25 μg/mL) for 5-15 minutes at 37°C. Terminate internalization by washing with ice-cold acid strip buffer (0.2M acetic acid, 0.2M NaCl, pH 2.5) to remove surface-bound transferrin. Fix cells with 4% paraformaldehyde, mount with antifade mounting medium, and image using confocal microscopy. Quantify internalized transferrin by measuring fluorescence intensity per cell using ImageJ or similar software. Compare treated samples to controls and to cells incubated with transferrin at 4°C (non-internalizing condition) [3].

MAPK Phosphorylation Analysis To evaluate this compound effects on specific signaling pathways, assess phosphorylation status of MAPK isoforms. Culture cells in 6-well plates until 70-80% confluent, serum-starve for 24 hours, then pre-treat with this compound (50-500 μM) for 60 minutes before stimulating with appropriate agonist (e.g., zooxanthellatoxin-A for platelets). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration, separate equal amounts by SDS-PAGE, and transfer to PVDF membranes. Probe with phospho-specific antibodies for p42/p44 MAPK (Thr202/Tyr204) and p38 MAPK (Thr180/Tyr182), followed by appropriate HRP-conjugated secondary antibodies. Detect using enhanced chemiluminescence and normalize phospho-protein levels to total protein or loading controls. This compound should demonstrate differential inhibition of p42 versus p38 MAPK phosphorylation [6].

Research Applications and Therapeutic Implications

The experimental data on this compound reveals several important therapeutic implications for targeted cancer therapy. The differential genotoxic effects observed between transformed and primary cells suggest a potential selective vulnerability of cancer cells to this compound treatment, particularly those with dysregulated cell cycle checkpoints [2]. This selectivity is further evidenced in pancreatic cancer models, where this compound effectively inhibited EGF and serum-stimulated DNA synthesis across multiple human pancreatic cancer cell lines [4]. The reversible nature of its anti-proliferative effects in some systems suggests potential applications in combination therapy approaches where sustained inhibition might be achieved through sequential or concurrent dosing with other targeted agents.

The unique dual mechanism of this compound—simultaneously inhibiting tyrosine kinase signaling and receptor internalization—presents both challenges and opportunities for therapeutic development. The inhibition of YXXΦ motif interactions with adaptor protein complexes represents a novel therapeutic strategy potentially complementary to kinase inhibition alone [3]. This dual activity could help overcome resistance mechanisms that often develop with single-target agents in cancer therapy. Furthermore, the metabolic effects observed in astrocytes highlight the importance of considering cell-type specific responses when developing tyrosine kinase inhibitors for clinical applications [5].

The following diagram illustrates the key molecular mechanisms and cellular effects of this compound:

References

- 1. This compound (Tyrphostin A23) | EGFR Inhibitor [medchemexpress.com]

- 2. Clastogenic effects of two tyrosine kinase inhibitors, tyrphostin and... 23 [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin A23 Inhibits Internalization of the Transferrin ... [sciencedirect.com]

- 4. (PDF) Inhibition of pancreatic cancer cell growth in vitro by the... [academia.edu]

- 5. The Protein Tyrosine Kinase Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound blocks phosphorylation of p42 but not p38 ... [sciencedirect.com]

- 7. Oncology Letters is an international journal devoted to Experimental... [spandidos-publications.com]

Comprehensive Scientific Review: Tyrphostin 23 - Mechanisms, Protocols, and Research Applications

Compound Overview and Historical Context

Tyrphostin 23 (T23) represents a seminal member of the tyrphostin family of synthetic tyrosine kinase inhibitors originally developed in the late 1980s through pioneering work by Alexander Levitzki and colleagues. These compounds were strategically designed to compete with ATP or substrate binding sites on tyrosine kinases, thereby offering a more targeted approach compared to broader kinase inhibitors. The structural foundation of tyrphostins derives from the natural product erbstatin, with T23 specifically featuring a catechol chemical moiety that is critical to its biological activity. Unlike many early kinase inhibitors that lacked specificity, T23 and its analogs represented a significant advancement in targeted molecular therapy, enabling researchers to dissect complex signaling pathways with greater precision [1].

The primary mechanism of T23 centers on its ability to inhibit specific protein tyrosine kinases, particularly through competitive binding at enzyme active sites. However, research has revealed that T23 possesses additional, unexpected cellular activities beyond its originally intended kinase inhibition. Notably, T23 has been demonstrated to strongly accelerate glycolytic lactate production in cultured primary astrocytes, effectively doubling both glucose consumption and lactate output at optimal concentrations. This metabolic effect appears independent of traditional kinase inhibition pathways and is instead linked to phosphorylation/dephosphorylation events sensitive to vanadate, a phosphatase inhibitor. This unexpected metabolic role has expanded our understanding of T23's potential research applications beyond its original design as a kinase inhibitor [2].

Key Experimental Findings and Data Summary

Quantitative Research Findings on this compound

Table 1: Key Experimental Findings for this compound

| Experimental System | Concentration Range | Key Parameters Measured | Observed Effects | Citation |

|---|---|---|---|---|

| Primary rat astrocytes | 100-300 µM | Glucose consumption, Lactate production | Up to 2-fold increase in glycolytic flux; concentration- and time-dependent | [2] |

| HEK 293 cells (BK channels) | Not specified | BK channel current, Tyrosine phosphorylation | Increased BK channel activity; decreased tyrosine phosphorylation | [3] |

| Rabbit platelets | 500 µM | p42 MAPK phosphorylation, Platelet aggregation | Inhibited tyrosine phosphorylation of p42 MAPK; blocked platelet aggregation | [4] |

| HeLa cells | 500 µM | AAV transduction efficiency | Augmented transgene expression via ssD-BP dephosphorylation | [5] |

| Heb7a cells | Not specified | Transferrin internalization | Inhibited clathrin-mediated endocytosis via YXXΦ-AP-2 interaction disruption | [6] |

Experimental Parameters and Research Conditions

Table 2: Experimental Protocols and Technical Parameters

| Research Context | Cell Lines/Models | Treatment Duration | Key Methodologies | Critical Controls | |---------------------|------------------------|------------------------|----------------------|----------------------| | Glycolytic studies | Primary rat astrocytes | Up to 4 hours | Glucose consumption assays, Lactate measurements | Tyrphostin 25 (inactive analog), Vanadate co-treatment | [2] | | Kinase inhibition studies | Rabbit platelets, HeLa cells | 2 hours | Immunoprecipitation, Western blotting, EMSA | Genistein, Other tyrphostin analogs | [5] [4] | | BK channel regulation | BK-HEK 293 cells, Rat CASMCs | 15 minutes to 2 hours | Electrophysiology, Vascular tension measurements | Orthovanadate, Paxilline | [3] | | Endocytosis inhibition | Heb7a cells | Not specified | Transferrin internalization assays, Molecular modeling | Control tyrphostins (kinase-active) | [6] |

Comprehensive Mechanisms of Action and Cellular Effects

Metabolic Regulation and Glycolytic Stimulation

The most pronounced effect of T23 observed in scientific literature is its dramatic stimulation of glycolytic flux in primary astrocytes. At a concentration of 100 µM applied over 2 hours, T23 consistently doubles both glucose consumption and lactate production in these neural support cells. This metabolic effect demonstrates clear time and concentration dependence, with maximal stimulation achieved at 2-4 hours of treatment. Importantly, this glycolytic acceleration is rapidly reversible upon T23 removal, indicating a direct pharmacological effect rather than permanent metabolic reprogramming. The specificity of this response is highlighted by the fact that structurally similar compounds like Tyrphostin 25 (which lacks the catechol functional group) fail to reproduce this metabolic effect, confirming that specific structural elements are essential for T23's activity on glucose metabolism [2] [1].

The molecular mechanism underlying T23's glycolytic effects appears to involve sophisticated phosphorylation/dephosphorylation pathways rather than direct allosteric regulation of glycolytic enzymes. Research indicates that the phosphatase inhibitor vanadate completely abolishes T23-stimulated lactate production in a concentration-dependent manner. This crucial finding suggests that T23 interferes with tyrosine phosphorylation events that normally suppress glycolytic activity, possibly through inhibition of a kinase or activation of a phosphatase that regulates glycolytic control points. This mechanism distinguishes T23 from other metabolic modulators and positions it as a valuable tool for investigating the intersection of tyrosine phosphorylation and cellular metabolism. The finding that AMP kinase modulators do not affect T23-stimulated lactate production further narrows the potential mechanisms and suggests a specific tyrosine phosphorylation pathway is involved [2].

Kinase Inhibition and Signaling Pathway Modulation

As a namesake member of the tyrphostin family, T23 demonstrates significant activity against specific protein tyrosine kinases, though its specificity profile differs from other well-characterized tyrphostins. In rabbit platelets, T23 at 500 µM concentration effectively inhibits zooxanthellatoxin-A-induced phosphorylation of p42 mitogen-activated protein kinase (MAPK) while curiously sparing p38 MAPK phosphorylation under identical conditions. This selective inhibition contrasts with the broader spectrum tyrosine kinase inhibitor genistein, which blocks phosphorylation of both MAPK isoforms. This differential effect provides valuable insight into signaling hierarchy and demonstrates that T23 can discriminate between closely related kinases in the same cellular context [4].

The significance of T23 in kinase research extends to its effects on epidermal growth factor receptor (EGFR) tyrosine kinase, where it and other tyrphostins have proven instrumental in understanding viral transduction mechanisms. Studies demonstrate that T23 treatment leads to dephosphorylation of ssD-BP, a cellular tyrosine phosphoprotein that normally inhibits adeno-associated virus (AAV) second-strand DNA synthesis when in its phosphorylated state. By promoting the dephosphorylated form of ssD-BP, T23 significantly augments AAV transduction efficiency in HeLa and other cell lines. This application highlights how T23's kinase inhibitory activity can be harnessed to improve gene therapy vectors and provides insight into the regulation of viral transduction at the molecular level [5].

Cellular Trafficking and Endocytosis Inhibition

Beyond its metabolic and kinase inhibitory properties, T23 demonstrates a remarkable ability to disrupt specific membrane trafficking events through a novel mechanism. Research has revealed that T23 directly inhibits clathrin-mediated endocytosis by interfering with the interaction between YXXΦ motifs (tyrosine-containing sorting signals in cytosolic domains of membrane proteins) and the μ2 subunit of the AP-2 adaptor complex. This interaction is essential for the formation of clathrin-coated vesicles during endocytosis. Molecular modeling studies provide a structural explanation for this activity, showing how T23 fits into the tyrosine-binding pocket of the μ2 subunit, thereby competitively inhibiting normal protein-protein interactions required for efficient endocytosis [6].

The functional consequence of this mechanism is clearly demonstrated in T23's inhibition of transferrin internalization in Heb7a cells. Importantly, control tyrphostins that retain tyrosine kinase inhibitory activity but cannot disrupt YXXΦ-AP-2 interactions fail to block endocytosis, confirming the specificity of T23's action on the trafficking machinery rather than through kinase inhibition. This unique activity expands T23's research utility beyond signaling applications to include studies of membrane dynamics, receptor internalization, and intracellular trafficking pathways. The ability to selectively inhibit specific endocytic processes with small molecules like T23 provides a powerful alternative to genetic approaches for manipulating membrane trafficking [6].

Technical Protocols and Experimental Applications

Standardized Treatment Protocols

The effective concentration range for T23 varies substantially depending on the experimental system and desired effect. For metabolic studies in primary astrocytes, concentrations between 50-300 µM produce significant effects, with 100 µM representing the optimal concentration for maximal glycolytic stimulation without apparent cytotoxicity. In signaling studies using platelet aggregation assays, considerably higher concentrations (500 µM) are required to achieve effective inhibition of MAPK phosphorylation. For cellular trafficking studies, the effective concentration must be determined empirically for each cell type, though published protocols typically use concentrations in the mid-micromolar range. These variations highlight the importance of conducting careful dose-response studies when applying T23 to new experimental systems [2] [4].

Treatment duration represents another critical variable in T23 experimental design. Metabolic effects in astrocytes manifest within 30-60 minutes and peak around 2-4 hours. Kinase inhibition and subsequent signaling changes typically require at least 2 hours of pretreatment, while effects on viral transduction efficiency generally employ 2-hour pretreatment followed by viral infection in the continued presence of the compound. For electrophysiology studies examining BK channel regulation, effects of related tyrphostins can be observed within 15-30 minutes of application. Most protocols involve dissolving T23 in DMSO at high concentration (typically 500 mM stocks) followed by dilution into appropriate cell culture media, with final DMSO concentrations not exceeding 0.1% to maintain cell viability [2] [5] [3].

Experimental Workflow and Validation

Experimental workflow for this compound studies illustrating key steps from compound preparation to endpoint analysis.

Proper experimental controls are essential when working with T23 due to its multiple mechanisms of action and potential off-target effects. Critical controls should include structural analogs like Tyrphostin 25 (which lacks catechol functionality) to determine specificity of observed effects, vanadate co-treatment to test phosphatase involvement in the response, and vehicle controls with appropriate DMSO concentrations to exclude solvent effects. For kinase inhibition studies, comparison with other tyrosine kinase inhibitors like genistein provides context for the specificity of T23's effects. In metabolic studies, measurement of both basal and stimulated conditions establishes the magnitude of T23's effect and helps differentiate specific modulation from general metabolic stimulation [2] [1].

Validation methodologies for T23 experiments depend on the specific research question but typically include phosphoprotein analysis by Western blotting to confirm intended effects on tyrosine phosphorylation, metabolic measurements using glucose and lactate assays, functional readouts such as electrophysiological recordings for channel activity, and trafficking assays using labeled transferrin or other cargo molecules. For gene therapy applications, reporter gene expression quantification provides the most relevant validation. Regardless of the application, appropriate statistical analysis with multiple biological replicates is essential given the potential variability in T23 responsiveness across cell preparations and experimental conditions [2] [5] [6].

Research Applications and Therapeutic Potential

Basic Research Applications

The unique combination of metabolic, signaling, and trafficking effects makes T23 an invaluable tool for dissecting complex cellular processes in basic research. In neuroscience, T23 has emerged as particularly useful for investigating neuron-glia metabolic coupling and the role of lactate shuttling in brain energy homeostasis. The ability of T23 to selectively enhance astrocytic glycolytic flux without direct neuronal effects enables researchers to probe the functional significance of the astrocyte-neuron lactate shuttle hypothesis. Additionally, T23's selective inhibition of p42 MAPK phosphorylation without affecting p38 MAPK provides a pharmacological approach to differentiate between these closely related signaling pathways in various cellular contexts [2] [4].

In cellular trafficking research, T23 offers a distinct advantage over genetic approaches for acutely inhibiting specific endocytic pathways. The ability to rapidly and reversibly block clathrin-mediated endocytosis through disruption of YXXΦ-AP-2 interactions enables researchers to study the kinetics of membrane protein internalization and the acute functional consequences of inhibited endocytosis. This application has proven particularly valuable in studies of receptor signaling, where endocytosis plays a crucial role in signal attenuation and downstream responses. The fact that T23 blocks endocytosis through a mechanism independent of its kinase inhibitory activity further expands its research utility by providing a more specific tool than general kinase inhibitors [6].

Technical Research Applications

In technical applications, T23 has proven valuable for improving the efficiency of gene therapy approaches using adeno-associated virus (AAV) vectors. The variability of AAV transduction efficiency across different cell types has represented a significant limitation in gene therapy development. Treatment with T23 and related tyrphostins significantly augments AAV transduction efficiency by promoting dephosphorylation of the single-stranded D-sequence-binding protein (ssD-BP), thereby facilitating viral second-strand DNA synthesis. This application demonstrates how understanding the specific cellular factors that limit gene therapy can lead to pharmacological approaches that overcome these barriers. The finding that EGFR tyrosine kinase activity regulates ssD-BP phosphorylation status positions T23 as a tool to manipulate this pathway for enhanced transgene expression [5].

The utility of T23 in electrophysiology research has been demonstrated through studies of large conductance calcium-activated potassium (BK) channels. Though most research has focused on related tyrphostin AG556, these studies establish the principle that EGFR tyrosine kinase activity regulates BK channel function through tyrosine phosphorylation. Given T23's activity against EGFR kinase, it represents a potential tool for manipulating BK channel activity in vascular smooth muscle and other tissues where these channels play important roles in regulating membrane potential and excitability. The ability to enhance BK channel activity through tyrosine kinase inhibition has particular relevance for vascular physiology and the regulation of cerebral blood flow [3].

Comparative Analysis and Research Utility Assessment

Structure-Activity Relationship Profile

The research utility of T23 must be understood in the context of its structure-activity relationship compared to other tyrphostins. T23 contains a catechol functional group that is essential for many of its unique effects, particularly its stimulation of glycolytic flux. The critical importance of this structural element is demonstrated by the inactivity of Tyrphostin 25, which differs from T23 primarily in lacking catechol functionality. Catechol-containing compounds have been noted to undergo cellular oxidation to generate more reactive species that may account for some biological activities, potentially explaining certain off-target effects or unique applications of specific tyrphostins [1].

When compared to more widely used tyrphostins like AG490 (a potent Jak-Stat inhibitor) or AG1478 (a selective EGFR kinase inhibitor), T23 demonstrates a distinct activity profile that may make it preferable for certain applications. While AG490 shows significant effects on glucose metabolism and diabetes-related transcription factors in animal models, and AG1478 displays potent anti-proliferative activity in non-small cell lung cancer models, T23 offers unique advantages for metabolic studies and selective MAPK pathway inhibition. Researchers must carefully consider these structure-activity relationships when selecting the most appropriate tyrphostin for specific experimental applications [1] [7].

Research Applications and Limitations

Table 3: Research Applications of this compound and Related Compounds

| Research Application | Most Suitable Tyrphostin | Key Advantages | Important Limitations |

|---|---|---|---|

| Astrocyte glycolysis studies | This compound | Specific doubling of glycolytic flux; reversible effect | Catechol oxidation potential; narrower concentration window |

| Jak-Stat signaling inhibition | AG490 | High potency for Jak2; minimal effects on other kinases | Limited efficacy in some metabolic contexts |

| EGFR kinase inhibition | AG1478 | High specificity for EGFR; well-characterized in cancer models | Does not stimulate glycolysis like T23 |

| PDGFR kinase inhibition | AG1295/AG1296 | Selective for PDGFR; efficacy in restenosis models | Different specificity profile than T23 |

| Enhanced AAV transduction | This compound | Effective ssD-BP dephosphorylation; improves gene therapy | Requires optimization for different cell types |

The appropriate applications for T23 must be considered in the context of its specific mechanisms and limitations. T23 is particularly well-suited for studies of astrocyte metabolism, selective inhibition of p42 versus p38 MAPK, acute inhibition of clathrin-mediated endocytosis, and enhancement of AAV transduction efficiency. In each of these applications, T23 offers specific advantages over alternative pharmacological or genetic approaches, particularly when acute, reversible manipulation of these processes is desired. The concentration-dependent and time-dependent nature of T23's effects enables researchers to titrate its activity for specific experimental needs [2] [5] [6].

The principal limitations of T23 include its potential for off-target effects given its multiple mechanisms of action, the relatively high concentrations required for some effects (raising potential solubility issues), and the chemical instability associated with its catechol moiety. Researchers should also be aware that the commercial availability of T23 may be more limited than more widely used tyrphostins, and its specific activity may vary between suppliers and lots. These limitations can be mitigated through careful experimental design including appropriate controls, dose-response characterization, and verification of key findings using complementary approaches such as genetic manipulation of putative targets [2] [1].

Conclusion and Future Research Directions

This compound represents a versatile research tool with unique applications in metabolic studies, signaling pathway dissection, and membrane trafficking research. Its unexpected ability to stimulate astrocytic glycolysis while inhibiting specific kinase pathways and endocytic processes makes it particularly valuable for investigating connections between these fundamental cellular processes. The structured experimental protocols and mechanistic insights presented in this review provide researchers with a foundation for applying T23 in their specific experimental systems, while the highlighted limitations and appropriate controls encourage rigorous application of this compound.

References

- 1. Tyrphostin - an overview [sciencedirect.com]

- 2. The Protein Tyrosine Kinase Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin AG556 increases the activity of large ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Blocks Phosphorylation of p42 but Not p38 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Adeno-Associated Virus Type 2-Mediated Gene Transfer [pmc.ncbi.nlm.nih.gov]

- 6. Tyrphostin A23 Inhibits Internalization of the Transferrin ... [sciencedirect.com]

- 7. Influence of Tyrphostin AG490 on the expression ... [pmc.ncbi.nlm.nih.gov]

Quantitative Data from Primary Research

The table below summarizes the primary quantitative findings on Tyrphostin 23's effects on biological targets and cellular processes.

| Experimental Context | Observed Effect | Reported Values (IC₅₀, Kᵢ, etc.) | Citation |

|---|---|---|---|

| Cultured primary rat astrocytes | Doubling of glucose consumption and lactate release (glycolytic flux) | Maximal effect at 100 µM | [1] |

| In vitro kinase assay | Inhibition of Src tyrosine kinase | Kᵢ = 6 µM | [2] |

| In vitro kinase assay | Inhibition of EGF-receptor kinase | Kᵢ = 35 µM | [2] |

| In vitro kinase assay | Inhibition of FGF-receptor kinase | Kᵢ = 300 µM | [2] |

| Cellular viability (HT-29 cells) | Inhibition of growth and colony formation | IC₅₀ ≈ 10 µM | [2] |

| Cellular viability (HT-22 cells) | Protection from oxidative stress (oxytosis) | Protective concentration range: 0.5 - 200 µM | [3] |

Detailed Experimental Protocols

To assist with experimental replication, here are the methodologies from the cited primary research.

Protocol: Assessing Glycolytic Flux in Astrocytes

This protocol is adapted from the study that reported the doubling of glycolytic flux [1].

- Cell Culture Preparation: Use cultured primary rat astrocytes.

- Compound Exposure: Expose cell cultures to this compound dissolved in the culture medium. Test a concentration range up to 200 µM for a duration of up to 4 hours.

- Measurement of Glycolysis:

- Glucose Consumption: Measure the concentration of glucose in the culture medium before and after the incubation period.

- Lactate Production: Measure the amount of lactate released into the culture medium as a key glycolytic byproduct.

- Reversibility Test: Remove the compound-containing medium after exposure, replace with fresh medium, and measure glucose consumption and lactate production again to confirm the effect is reversible.

- Control Experiment: Use the structurally related Tyrphostin 25 under identical conditions as a negative control, as it does not stimulate glycolysis.

Protocol: Isolating and Characterizing a T23-Derived Inhibitor

This protocol describes the process that led to the identification of a more potent, dimeric degradation product of T23, referred to as P3 [2].

- Compound Degradation: First, a solution of this compound is intentionally oxidized to form degradation products.

- Purification:

- Solvent Extraction: The reaction mixture is subjected to solvent extraction to isolate the compounds of interest.

- Flash Chromatography: The extract is purified using silica-gel flash chromatography.

- HPLC: Final purification is achieved using reverse-phase high-pressure liquid chromatography (HPLC).

- Structural Elucidation: The physical characteristics of the isolated compound (P3) are determined. Its structure is elucidated using ¹H and ¹³C NMR spectroscopy, revealing a dimer of this compound joined at the benzylidene carbon.

- Kinase Inhibition Assay: The inhibitory activity of P3 is evaluated in vitro against a panel of protein tyrosine kinases (Src, Csk, EGF-receptor, FGF-receptor) and serine kinases (PK-A, PK-C). The Kᵢ value is determined for each.

Documented Signaling Pathways & Mechanisms

Based on the search results, the molecular mechanisms of this compound are described but not fully mapped. The following diagram synthesizes the reported targets and effects into a logical pathway.

Diagram of this compound's reported molecular targets and downstream cellular effects, based on compiled research data.

Key Research Gaps and Future Directions

The available data reveals several areas where further investigation is needed:

- Mechanism of Glycolytic Stimulation: The precise molecular mechanism by which T23 stimulates glycolysis in astrocytes remains unresolved and requires elucidation [1].

- Degradation and Metabolites: The finding that T23 can degrade into more potent inhibitors (like the P3 dimer) highlights the need for stability studies and metabolite identification in biological systems [2].

- Covalent Binding Potential: While not reported for T23 specifically, recent research on related tyrphostins with cyanoacrylate moieties (e.g., AG556, Degrasyn) shows they can act as covalent Michael acceptors, binding to cysteine residues on targets like 5-lipoxygenase. This suggests a potential, unexplored mechanism for T23 [4].

Important Note on Research Currency

The core primary research studies on this compound's specific biochemical and cellular functions are from 2015 and earlier. While highly informative for foundational knowledge, they may not reflect the current state of research. For the most up-to-date investigations, you may need to search for recent reviews or new primary literature that cites these older works, focusing on the broader tyrphostin family or specific tyrosine kinase inhibitors.

References

- 1. Acute stimulation of glycolytic flux in cultured primary astrocytes by the... [springerplus.springeropen.com]

- 2. A tyrphostin -derived inhibitor of protein tyrosine kinases: isolation and... [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostins Protect Neuronal Cells from Oxidative Stress [sciencedirect.com]

- 4. Unlocking the potential: unveiling tyrphostins with Michael ... [pmc.ncbi.nlm.nih.gov]

Tyrphostin 23 background and discovery

Discovery and Mechanism of Action

The development of tyrphostins, a term coined by Alexander Levitzki, marked a pivotal shift in the 1980s and 1990s, proving that targeting the highly conserved kinase domain with selective small molecules was feasible [1].

- Origins: Tyrphostins are synthetic compounds structurally based on the natural product erbstatin [1]. They were systematically designed to act primarily as competitive inhibitors of ATP binding and/or substrate binding at the tyrosine kinase active site [1].

- Initial Target & Selectivity: Tyrphostin 23 was initially characterized as an inhibitor of the epidermal growth factor receptor (EGFR/ErbB-1) kinase [1]. However, research showed it could also inhibit other kinases. One study found it suppressed a volume-sensitive chloride current in human atrial myocytes, an effect mimicked by the selective EGFR inhibitor Tyrphostin B56, suggesting a role for EGFR kinase in that pathway [2].

- Complex Cellular Effects: Beyond direct kinase inhibition, this compound has diverse and sometimes opposing cellular effects depending on the system. In primary rat astrocytes, it strongly accelerates glycolytic lactate production, an effect unrelated to its inhibition of endocytosis and dependent on phosphorylation/dephosphorylation events [3].

- Stability and Potency Issues: A key finding was that This compound is unstable in solution [4]. Some of its degradation products are better inhibitors of Src and EGFR kinase activity than the parent compound. One isolated degradation product, a proposed dimer of this compound, exhibited a Ki of 6 μM against Src and inhibited the growth of colon adenocarcinoma cells [4].

Key Experimental Findings and Protocols

The diverse biological activities of this compound are demonstrated in several key experimental contexts.

Stimulation of Glycolysis in Astrocytes

A 2016 study investigated the acute effects of this compound on primary rat astrocytes [3].

- Cell Culture: Cultured primary rat astrocytes.

- Compound Exposure: Astrocytes were exposed to this compound at concentrations of up to 300 µM for periods of up to 4 hours.

- Viability Assessment: Cell viability and morphology were not affected by these treatments.

- Metabolic Measurement: Glucose consumption and lactate release in the culture medium were measured. Incubation with 100 µM this compound for 2 hours doubled both glucose consumption and lactate production.

- Control Experiments: The effect was not replicated by other endocytosis inhibitors, structurally related Tyrphostin 25, or catechol. The stimulatory effect was reversed upon compound removal.

- Mechanism Investigation: Co-treatment with the phosphatase inhibitor vanadate abolished the T23-stimulated lactate production, indicating involvement of phosphorylation/dephosphorylation events in regulating astrocytic glycolysis [3].

This experimental workflow can be summarized as follows:

Regulation of Ion Channels in Atrial Myocytes

A 2004 study on human atrial myocytes showed this compound's role in regulating volume-sensitive chloride current (ICl.vol) [2].

- Cell Isolation: Human atrial myocytes were isolated from right atrial appendage specimens from patients undergoing coronary artery bypass.

- Electrophysiology: ICl.vol was evoked by exposing cells to a hyposmotic bath solution (0.6-times isosmotic).

- Drug Application: Cells were treated with 100 µM Tyrphostin A23 (AG 18), which inhibited ICl.vol by 38.2 ± 4.9%.

- Comparative Inhibition: The effect was similar to the selective EGFR kinase inhibitor Tyrphostin B56 (AG 556), suggesting EGFR involvement. In contrast, the broad-spectrum PTK inhibitor genistein enhanced the current.

- PTP Inhibition: The protein tyrosine phosphatase (PTP) inhibitor orthovanadate (VO4−3) also reduced ICl.vol. Pretreatment with vanadate antagonized the suppressive effects of Tyrphostin A23.

The following table summarizes these key quantitative findings:

| Experimental Context | Observed Effect of this compound | Key Quantitative Data | Proposed Mechanism / Significance |

|---|---|---|---|

| Kinase Inhibition (in vitro) [4] | Inhibition of Src kinase. | Ki = 6 µM (for purified Src). | A degradation product (dimer P3) is a more stable and potent inhibitor than the parent compound. |

| Cancer Cells (in vitro) [4] | Inhibition of growth and colony formation of HT-29 colon adenocarcinoma cells. | IC50 ≈ 10 µM. | Suggests potential anticancer activity via inhibition of activated Src. |

| Primary Rat Astrocytes [3] | Stimulation of glycolytic flux (lactate production). | 100 µM for 2h doubled lactate production. | A phosphorylation-dependent mechanism independent of initial tyrosine kinase inhibition. |

| Human Atrial Myocytes [2] | Suppression of volume-sensitive chloride current (ICl.vol). | 100 µM inhibited ICl.vol by 38.2 ± 4.9%. | Suggests a role for EGFR kinase in regulating cardiac electrophysiology. |

Practical Considerations for Research Use

- Stability is a Key Concern: The compound is unstable in solution [4]. Prepare fresh solutions for critical experiments and be aware that biological effects could be influenced by degradation products.

- Handling and Storage: It is a solid that should be stored refrigerated (0-10°C) and is heat-sensitive [5].

- Beyond Initial Target: Exercise caution in interpreting results. Effects observed in cellular models may not be due solely to initial EGFR inhibition but could involve off-target effects or downstream metabolic pathways [3] [2].

References

- 1. Tyrphostin - an overview [sciencedirect.com]

- 2. Differential Effects of Tyrosine Kinase Inhibitors on Volume ... [pmc.ncbi.nlm.nih.gov]

- 3. The Protein Tyrosine Kinase Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. A tyrphostin-derived inhibitor of protein tyrosine kinases [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrphostin A23 118409-57-7 - TCI Chemicals [tcichemicals.com]

Comprehensive Application Notes and Protocols for Tyrphostin 23 in Cell Culture Research

Target Audience: Researchers, scientists, and drug development professionals

Introduction to Tyrphostin 23

This compound (also known as Tyrphostin A23 or AG-18) is a protein tyrosine kinase inhibitor with significant effects on cellular metabolism and receptor trafficking. This cell-permeable compound belongs to the benzylidenemalononitrile class of tyrphostins and has demonstrated intriguing dual functionality in experimental systems. While originally characterized as an epidermal growth factor receptor (EGFR) inhibitor with an IC₅₀ of 35 μM in cell assays [1], subsequent research has revealed its potent stimulatory effects on cellular metabolism in specific cell types, particularly astrocytes [2] [3] [4]. Additionally, this compound inhibits clathrin-mediated endocytosis by disrupting the interaction between the AP-2 adaptor complex and tyrosine-based motifs in receptor cytoplasmic domains [5]. These diverse biological activities make this compound a valuable tool for investigating tyrosine kinase signaling, metabolic regulation, and receptor trafficking pathways.

Table 1: Key Characteristics of this compound

| Parameter | Specification |

|---|---|

| Chemical Name | (3,4-Dihydroxybenzylidene)malononitrile |

| Molecular Formula | C₁₀H₆N₂O₂ |

| Molecular Weight | 186.17 g/mol |

| CAS RN | 118409-57-7 |

| Purity | >98.0% [6] |

| Physical Form | Light yellow to green yellow powder [1] |

| Melting Point | 222°C (decomposition) [6] |

Key Biological Effects and Mechanisms of Action

Metabolic Stimulation in Astrocytes

In cultured primary astrocytes, this compound produces a marked stimulation of glycolytic flux, doubling both glucose consumption and lactate production at optimal concentrations [2] [4]. This effect is rapid, concentration-dependent, and fully reversible upon compound removal. Importantly, these metabolic changes occur without acute compromise to cell viability or morphology at concentrations up to 200-300 μM during incubations of up to 4 hours [2] [4].

Beyond glycolysis, this compound also strongly accelerates tricarboxylic acid (TCA) cycle activity in astrocytes. Studies using [U-¹³C]glucose demonstrated enhanced ¹³C incorporation into TCA cycle intermediates (citrate, succinate, fumarate, malate) and associated amino acids (glutamate, glutamine, aspartate) [3]. This dual stimulation of both glycolysis and oxidative metabolism suggests this compound affects a fundamental regulatory mechanism controlling astrocyte energy metabolism.

Inhibition of Endocytosis

In plant and animal systems, this compound effectively inhibits clathrin-mediated endocytosis by specifically disrupting the interaction between tyrosine-based motifs (YTRF) in receptor cytoplasmic domains and the μ2 subunit of the AP-2 adaptor complex [5]. This activity has been demonstrated for the human transferrin receptor expressed in Arabidopsis protoplasts, where this compound treatment inhibits transferrin internalization and redistributes the receptor to the plasma membrane [5]. This mechanism is distinct from the metabolic effects and appears unrelated to tyrosine kinase inhibition, as structurally related tyrphostins (e.g., tyrphostin 25) do not produce similar effects [2] [4].

Table 2: Documented Biological Effects of this compound

| Biological System | Observed Effects | Effective Concentration |

|---|---|---|

| Primary rat astrocytes | Doubling of glycolytic flux (glucose consumption and lactate release) | 100 μM, 2-4 hours [2] [4] |

| Primary rat astrocytes | Strong acceleration of TCA cycle activity | 100 μM, 2 hours [3] |

| Arabidopsis protoplasts expressing hTfR | Inhibition of transferrin internalization, redistribution of hTfR to plasma membrane | Not specified [5] |

| Various cell lines | EGFR inhibition | IC₅₀ = 35 μM [1] |

Experimental Protocols

Preparation of Stock Solutions

Materials:

- This compound (CAS 118409-57-7, >98% purity) [6]

- Dimethyl sulfoxide (DMSO), anhydrous grade

- Sterile phosphate-buffered saline (PBS)

Procedure:

- Primary Stock Solution: Prepare a 100 mM stock solution by dissolving 18.6 mg of this compound powder in 1 mL of anhydrous DMSO. Vortex until completely dissolved.

- Working Stock Solution: Dilute the primary stock in sterile PBS to create a 10 mM working solution.

- Aliquoting: Divide stock solutions into small aliquots to minimize freeze-thaw cycles.

- Storage: Store aliquots at -20°C for monthly use or -80°C for long-term storage (6 months) [1]. Protect from light.

Note: DMSO concentration in final cell culture assays should not exceed 0.1% (v/v) to maintain cell viability. Freshly prepare working solutions from frozen stocks for each experiment.

Metabolic Stimulation Assay in Primary Astrocytes

Materials:

- Cultured primary rat astrocytes (≥14 days in vitro)

- Glucose-containing culture medium (e.g., DMEM with 25 mM glucose)

- This compound stock solutions (10 mM in DMSO)

- Lactate assay kit

- Glucose assay kit

- [U-¹³C]glucose for metabolic flux analysis (optional)

Procedure:

- Cell Preparation: Plate primary rat astrocytes at 80-90% confluence in appropriate culture vessels.

- Treatment: Replace medium with fresh pre-warmed medium containing this compound at final concentrations ranging from 10-200 μM. Include vehicle control (0.1% DMSO).

- Incubation: Maintain cells at 37°C in a 5% CO₂ humidified incubator for 2-4 hours.

- Sample Collection: Collect conditioned medium for metabolite analysis. For intracellular metabolites, rapidly wash cells with ice-cold PBS and extract with appropriate solvents.

- Analysis:

- Lactate Production: Measure extracellular lactate concentration using a commercial lactate assay kit.

- Glucose Consumption: Determine glucose concentration in conditioned medium.

- Metabolic Flux: For TCA cycle analysis, use [U-¹³C]glucose and measure ¹³C incorporation into metabolites via GC-MS [3].

Expected Results: Optimal stimulation typically occurs at 100 μM this compound with 2-hour incubation, resulting in approximately 2-fold increases in both glucose consumption and lactate production [2] [4].

Endocytosis Inhibition Assay

Materials:

- Cells expressing target receptor (e.g., transferrin receptor)

- Fluorescently-labeled ligand (e.g., transferrin-Alexa Fluor)

- This compound stock solutions

- Appropriate cell culture medium

- Fluorescence microscope or flow cytometer

Procedure:

- Cell Preparation: Plate cells at appropriate density and culture until 70-80% confluence.

- Pre-treatment: Incubate cells with this compound (typical range: 25-100 μM) or vehicle control for 15-30 minutes at 37°C.

- Pulse Phase: Add fluorescent ligand to medium and incubate for 5-15 minutes at 37°C to allow internalization.

- Wash: Remove unbound ligand by washing with ice-cold acidic buffer (pH 2.0) or PBS containing EDTA to remove surface-bound ligand.

- Analysis: Quantify internalized fluorescence by microscopy or flow cytometry.

Expected Results: this compound treatment should significantly reduce ligand internalization compared to vehicle control, with concomitant increase in cell surface receptor localization [5].

Signaling Pathways and Mechanisms

The diagrams below illustrate the documented molecular pathways affected by this compound in different experimental systems.

Critical Experimental Considerations

Concentration Optimization

The effects of this compound are highly concentration-dependent and vary by cell type and experimental endpoint. For metabolic studies in astrocytes, 100 μM consistently produces maximal effects [2] [4], while endocytosis inhibition may require different concentrations. Researchers should conduct preliminary dose-response experiments for their specific system. Note that cell viability may be compromised at concentrations exceeding 200-300 μM during prolonged incubations [4].

Temporal Considerations

Metabolic stimulation by this compound occurs rapidly, with significant effects detectable within 30 minutes and maximal response at 2-4 hours [2] [4]. The effects are reversible upon compound removal, enabling washout experiments. For endocytosis studies, shorter pre-incubation times (15-30 minutes) are typically sufficient [5].

Specificity Controls

The structurally related compound tyrphostin 25 serves as an excellent negative control for metabolic studies, as it does not stimulate glycolytic flux despite similar chemical structure [2] [4]. Additionally, the phosphatase inhibitor vanadate completely abolishes T23-induced lactate production in astrocytes, suggesting involvement of phosphorylation/dephosphorylation events [4].

Cell Type Considerations

The dramatic metabolic effects of this compound have been specifically documented in primary astrocytes [2] [3] [4]. Researchers working with other cell types should perform thorough validation, as responses may differ significantly. The endocytosis inhibition function appears to be more broadly applicable across cell types [5].

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

|---|---|---|

| No metabolic effect | Incorrect concentration | Perform concentration gradient (10-200 μM) |

| Cell toxicity | Concentration too high | Reduce concentration to ≤100 μM |

| Inconsistent results | Compound degradation | Use fresh aliquots, minimize freeze-thaw cycles |

| No endocytosis inhibition | Insufficient pre-incubation | Extend pre-treatment time to 30 minutes |

| High background in uptake assays | Inefficient surface stripping | Optimize acid wash conditions |

Conclusion

This compound represents a versatile research tool with unique applications in studying metabolic regulation and receptor trafficking. Its dual functionality as both a metabolic stimulator in specific cell types and an endocytosis inhibitor provides unique experimental opportunities. The protocols outlined herein provide a foundation for implementing this compound in cell culture systems, with appropriate considerations for concentration, timing, and cell-type specificity. Researchers are encouraged to conduct preliminary optimization experiments and include appropriate controls to ensure interpretable results.

References

- 1. This compound (Tyrphostin A23) | EGFR Inhibitor [medchemexpress.com]

- 2. Acute stimulation of glycolytic flux in cultured primary astrocytes by the... [springerplus.springeropen.com]

- 3. The tricarboxylic acid cycle activity in cultured primary astrocytes is... [pubmed.ncbi.nlm.nih.gov]

- 4. The Protein Tyrosine Kinase Inhibitor Tyrphostin Strongly... 23 [link.springer.com]

- 5. Trafficking of the human transferrin receptor in plant cells [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrphostin A23 118409-57-7 - TCI Chemicals [tcichemicals.com]

Comprehensive Application Notes: Tyrphostin 23 Concentration Optimization for Kinase Inhibition Studies

Introduction to Tyrphostin 23 and Cellular Mechanisms

This compound (also known as AG-18) is a well-characterized protein tyrosine kinase inhibitor that has been extensively used in signal transduction research since the early 1990s. As a member of the tyrphostin family, it primarily functions by competing with ATP for binding to the kinase domain of epidermal growth factor receptor (EGFR) and other tyrosine kinases, with a reported Ki of 11 μM for EGFR [1]. Beyond its intended kinase inhibitory effects, research has revealed that this compound also exhibits calcium channel blocking activity in various cell types and significantly modulates glycolytic metabolism in astrocytes, suggesting multiple mechanisms of cellular action [2] [3] [4]. These diverse effects make comprehensive concentration optimization essential for specific research applications.

The molecular mechanism of this compound involves interference with phosphorylation-dependent signaling cascades, which subsequently affects downstream cellular processes. In transformed fibroblasts, tyrosine kinase inhibition impacts Src-dependent pathways that regulate cytoskeletal reorganization and the transformation of focal adhesions into podosomes [5]. Additionally, the compound's effect on glycolytic flux in astrocytes appears to be mediated through phosphorylation/dephosphorylation balance, as evidenced by the complete abolition of its metabolic effects by vanadate, a phosphatase inhibitor [6] [4]. The following diagram illustrates the key cellular pathways affected by this compound:

Figure 1: Cellular signaling pathways affected by this compound. The diagram illustrates the compound's primary molecular targets and downstream physiological effects, with experimental concentration ranges indicated for key interactions.

Concentration Guidelines and Efficacy Across Biological Systems

Comprehensive Concentration Reference Table

Effective concentrations of this compound vary significantly depending on the biological system and targeted pathway. Researchers must carefully consider these differences when designing experiments. The following table summarizes the empirically determined effective concentrations across different experimental systems:

Table 1: this compound Effective Concentrations Across Experimental Systems

| Biological System | Target Pathway | Effective Concentration Range | Optimal Concentration | Experimental Context | Citation |

|---|---|---|---|---|---|

| Vascular Smooth Muscle Cells (rabbit ear artery) | Voltage-operated Ca²⁺ channel currents | 10-300 μM | ~100 μM | Concentration-dependent inhibition of Ca²⁺ channel currents | [2] |

| Gastric Smooth Muscle Cells (guinea pig) | Voltage-dependent Ba²⁺ currents | 10-300 μM | Not specified | Whole-cell patch clamp experiments | [3] |

| Cultured Primary Astrocytes (rat) | Glycolytic lactate production | 10-300 μM | 100 μM (2h incubation) | Doubled glucose consumption and lactate release | [6] [4] |

| EGFR Inhibition | Tyrosine kinase activity | 35 μM (IC₅₀) | 11 μM (Kᵢ) | In vitro kinase assay | [1] |

| General Cell Culture | Protein tyrosine kinases | 10-300 μM | 50-100 μM | Broad experimental use | [multiple citations] |

Critical Concentration-Response Relationships

The concentration-dependent nature of this compound effects requires careful empirical determination for each experimental system. In vascular smooth muscle cells, this compound produces concentration-dependent inhibition of voltage-operated calcium channel currents, with similar potency reported for structurally dissimilar tyrosine kinase inhibitors like genistein [2]. This suggests that the calcium channel blocking activity may be linked to its kinase inhibitory function, though researchers should note that some studies indicate potential direct channel effects at higher concentrations.

In metabolic studies, this compound demonstrates a clear concentration-response relationship in stimulating glycolytic flux in cultured primary astrocytes. The maximal effects on both glucose consumption and lactate production were observed at 100 μM with 2 hours of incubation, effectively doubling the basal glycolytic rate [4]. Importantly, the effects were rapidly reversible upon compound removal, indicating a specific pharmacological effect rather than general toxicity. For researchers targeting specific tyrosine kinases like EGFR, the measured IC₅₀ of 35 μM provides a rational starting point for concentration optimization [1].

Detailed Experimental Protocols and Methodologies

Protocol 1: Calcium Channel Current Inhibition in Vascular Smooth Muscle

This protocol adapts methodology from Wiechen et al. (1992) for measuring voltage-operated calcium channel currents in the presence of this compound [2].

- Cell Preparation: Isolate vascular smooth muscle cells from rabbit ear artery using enzymatic digestion (collagenase Type I, 1 mg/mL) in nominally Ca²⁺-free physiological solution. Maintain cells in suspension at 4°C and use within 4-5 hours of isolation.

- Electrophysiology Solutions:

- Pipette Solution (mM): Cs⁺ 130, tetraethylammonium (TEA⁺) 10, Mg²⁺ 2, Cl⁻ 144, glucose 5, EGTA 5, ATP 5, HEPES 10/Tris (pH 7.35-7.40)